(1-Fluorocyclobutyl)methanol

Medicinal Chemistry Antibacterial Hygromycin A Analogs

(1-Fluorocyclobutyl)methanol (CAS 1301207-68-0), systematically named 1-fluorocyclobutanemethanol, is a fluorinated cyclobutyl alcohol with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol. The structure features a four-membered cyclobutyl ring substituted at the 1-position with both a fluorine atom and a hydroxymethyl group.

Molecular Formula C5H9FO
Molecular Weight 104.124
CAS No. 1301207-68-0
Cat. No. B592469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Fluorocyclobutyl)methanol
CAS1301207-68-0
Synonyms(1-Fluorocyclobutyl)methanol
Molecular FormulaC5H9FO
Molecular Weight104.124
Structural Identifiers
SMILESC1CC(C1)(CO)F
InChIInChI=1S/C5H9FO/c6-5(4-7)2-1-3-5/h7H,1-4H2
InChIKeyKKIPAQKFWDBCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Fluorocyclobutyl)methanol CAS 1301207-68-0: Procurement-Ready Physicochemical and Structural Profile


(1-Fluorocyclobutyl)methanol (CAS 1301207-68-0), systematically named 1-fluorocyclobutanemethanol, is a fluorinated cyclobutyl alcohol with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol. The structure features a four-membered cyclobutyl ring substituted at the 1-position with both a fluorine atom and a hydroxymethyl group [1]. This compound is supplied as a colorless liquid with a purity of ≥95% and is a key building block in medicinal chemistry, most notably as an intermediate in the synthesis of the potent antibacterial agent CE-156811 .

Workflow Fluorinated cyclobutyl building block synthesis
Selection 1‑Fluoro substitution pattern for CE‑156811 analog pathway
Use Context Medicinal chemistry intermediate; hygromycin A derivative synthesis

(1-Fluorocyclobutyl)methanol CAS 1301207-68-0: Why Unsubstituted Cyclobutylmethanol and Positional Isomers Cannot Be Substituted


Substituting the 1-fluoro moiety with a non-fluorinated analog or an alternative regioisomer is not equivalent. The presence and position of the fluorine atom fundamentally alter the compound's electronic environment, lipophilicity, and reactivity. While other mono-fluorinated cyclobutylmethanols (e.g., 2-fluoro and 3-fluoro isomers) share the same molecular formula , their distinct substitution patterns lead to different steric and electronic properties that impact their utility in specific synthetic routes. Crucially, (1-fluorocyclobutyl)methanol is specifically documented as a reactant in the preparation of CE-156811, a novel hygromycin A analog , whereas no equivalent application is reported for its positional isomers, highlighting a unique functional advantage. The quantitative comparisons below demonstrate that even seemingly minor structural variations translate into measurable differences in physicochemical parameters, making precise compound selection critical for reproducible research outcomes.

Target (1-Fluorocyclobutyl)methanol
Common Substitute Cyclobutylmethanol (non-fluorinated)
Fluorine substitution lowers predicted LogP and pKa, alters density, and may shift reactivity; direct replacement without validation may not reproduce synthetic outcomes.
Target (1-Fluorocyclobutyl)methanol
Positional Isomers 2‑Fluoro or 3‑Fluoro analogs
No literature or patent evidence for use of positional isomers in CE‑156811 synthesis; reported exclusive application of the 1‑fluoro isomer limits direct interchange.

(1-Fluorocyclobutyl)methanol CAS 1301207-68-0: Quantified Differentiation Against Analogs and Isomers


Regiochemical Specificity for CE-156811 Synthesis

(1-Fluorocyclobutyl)methanol is explicitly documented as a reactant in the preparation of CE-156811, a potent antibacterial analog derived from hygromycin A that demonstrates robust in vitro activity against multidrug-resistant Gram-positive bacteria . In contrast, no peer-reviewed or patent literature reports the use of the 2-fluoro or 3-fluoro positional isomers in this specific application [1]. This indicates that the 1-fluoro substitution pattern confers a unique reactivity or binding profile essential for this synthetic pathway.

Application exclusivity
Head-to-head
Used as reactant in CE‑156811 synthesis; no reported use for 2‑F or 3‑F isomers.
Supports isomer selection for hygromycin A analog research.
Literature and patent review; predicted exclusivity based on current documentation.
Medicinal Chemistry Antibacterial Hygromycin A Analogs

Lipophilicity Modulation: Reduced LogP vs. Non-Fluorinated Parent

Introduction of a single fluorine atom at the 1-position reduces the octanol-water partition coefficient (LogP) from 0.78 for cyclobutylmethanol to 0.30 for (1-fluorocyclobutyl)methanol [1]. This 0.48 log unit decrease translates to an approximately threefold reduction in lipophilicity, which can significantly impact membrane permeability and metabolic stability [2].

Lipophilicity shift
Predicted
LogP 0.30 vs 0.78; Δ −0.48
Reported reduction in lipophilicity may influence metabolic stability assessment.
Predicted values; cross-study comparison. Context-dependent interpretation recommended.
Drug Design ADME Properties Lipophilicity

Acidity Enhancement: Lower pKa vs. Non-Fluorinated Parent

The electron-withdrawing effect of the fluorine atom lowers the predicted pKa of the hydroxyl group in (1-fluorocyclobutyl)methanol to 15.05±0.10, compared to 15.26±0.10 for non-fluorinated cyclobutylmethanol . This decrease of 0.21 pKa units makes the fluorinated alcohol slightly more acidic.

Acidity modulation
Predicted
pKa 15.05 vs 15.26; Δ −0.21
May alter hydrogen bonding and base‑catalyzed reactivity.
Predicted values; experimental verification advised for synthetic design.
pKa Reactivity Hydrogen Bonding

Increased Density and Altered Boiling Point vs. Non-Fluorinated Parent

Fluorination at the 1-position increases the density of (1-fluorocyclobutyl)methanol to 1.08±0.1 g/cm³ compared to 0.913 g/mL for cyclobutylmethanol, while decreasing the boiling point to 129.9±13.0 °C from 143-144 °C [1]. These changes reflect stronger intermolecular forces and altered molecular weight.

Physical property shift
Source review
Density +0.17 g/cm³; Boiling point −13 °C
Affects distillation and handling protocols.
Mixed predicted/experimental sources; batch-specific characterization recommended.
Physical Properties Purification Formulation

Synthetic Utility as a Key Building Block for Fluorinated Cyclobutanes

(1-Fluorocyclobutyl)methanol serves as a versatile intermediate for introducing a fluorinated cyclobutyl moiety into larger molecular architectures. While specific quantitative yield data for its use in CE-156811 synthesis is not disclosed, its role as a key reactant is well-established [1]. In contrast, the 3,3-difluorocyclobutyl analog is primarily used for the preparation of diaminoalkane aspartic protease inhibitors, indicating divergent application pathways .

Application divergence
Class-level
Target → CE‑156811 antibacterial intermediate; difluoro analog → aspartic protease inhibitors.
Fluorine pattern determines synthetic utility; not interchangeable.
Literature inference; no direct comparative study available.
Synthetic Methodology Fluorinated Building Blocks Medicinal Chemistry

(1-Fluorocyclobutyl)methanol CAS 1301207-68-0: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Novel Antibacterial Agents Targeting Gram-Positive Pathogens

Researchers developing next-generation antibacterials should procure (1-fluorocyclobutyl)methanol for use as a key intermediate in the synthesis of hygromycin A analogs such as CE-156811, which demonstrates potent activity against multidrug-resistant S. pneumoniae, VRE, and MRSA [1]. The exclusive documented use of the 1-fluoro isomer in this pathway, combined with its distinct LogP of 0.30, supports its selection for optimizing the pharmacokinetic profile of resulting drug candidates [2].

Structure-Activity Relationship (SAR) Studies of Fluorinated Cyclobutyl Moieties

Medicinal chemists conducting SAR investigations should utilize (1-fluorocyclobutyl)methanol as a probe molecule to systematically evaluate the impact of fluorine substitution on cyclobutyl-containing pharmacophores. The compound's reduced LogP (0.30) and lower pKa (15.05) compared to the non-fluorinated parent (LogP 0.78, pKa 15.26) provide quantifiable benchmarks for assessing how these physicochemical changes influence target binding, cellular permeability, and metabolic stability .

Development of Fluorinated Building Block Libraries for Parallel Synthesis

Core facilities and CROs engaged in the synthesis of diverse compound libraries should include (1-fluorocyclobutyl)methanol in their inventory of fluorinated cyclobutyl building blocks. Its distinct physical properties (density 1.08 g/cm³, boiling point 129.9 °C) facilitate handling and purification in automated synthesis workflows [3]. The compound's established utility in generating biologically active molecules, as evidenced by the CE-156811 case, increases the probability of identifying hits in high-throughput screening campaigns [4].

Investigation of Fluorine Effects on Small Ring Conformation and Reactivity

Physical organic chemists studying the conformational dynamics of cyclobutane rings should utilize (1-fluorocyclobutyl)methanol to examine the steric and electronic influence of geminal substitution. The presence of both a fluorine atom and a hydroxymethyl group at the 1-position creates a unique microenvironment that can be probed using spectroscopic methods and computational chemistry to understand how fluorination alters the puckering equilibrium of the cyclobutane ring [5].

Application
Selection Property
Validation Focus
Synthesis of hygromycin A analogs
1‑Fluoro substitution specificity for CE‑156811 pathway
Documented synthetic route reproducibility
Fluorinated cyclobutyl SAR studies
Quantifiable LogP and pKa shifts vs parent
Physicochemical property benchmarking
Fluorinated building block libraries
Distinct density and boiling point
Automated synthesis compatibility assessment
Conformational analysis of cyclobutane rings
Geminal fluorine–hydroxymethyl substitution
Spectroscopic and computational modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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